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Compound of Interest

Compound Name: 2-Pyridinol-1-oxide

Cat. No.: B179263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Pyridinol-1-oxide (CAS: 13161-30-3), also known as 1-hydroxy-2-pyridinone. The document

collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopic data. Detailed experimental protocols for acquiring such spectra are

also provided. Due to the tautomeric nature of this molecule, existing as both 2-pyridinol-1-
oxide and 1-hydroxy-2-pyridinone, spectral data often reflects a composite of these forms, with

the pyridone tautomer frequently predominating, particularly in the solid state.

Spectroscopic Data Summary
The following sections present a summary of the available spectroscopic data for 2-Pyridinol-
1-oxide and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise and complete NMR data for 2-Pyridinol-1-oxide is not consistently available across

public databases. Therefore, representative data from closely related pyridine N-oxide

derivatives are presented to provide an expected range and pattern of chemical shifts. The

aromatic protons in these derivatives typically resonate between 7.0 and 8.5 ppm.[1]

Table 1: Representative ¹H NMR Spectroscopic Data for Pyridine N-Oxide Derivatives
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

2-Methylpyridine

N-Oxide
CDCl₃ 2.53 (CH₃) s -

7.20-7.32 (Ar-H) m -

8.29-8.30 (Ar-H) d 5.5

2-Chloropyridine

N-Oxide
CDCl₃ 7.28-7.32 (Ar-H) m -

7.55-7.58 (Ar-H) m -

8.40-8.41 (Ar-H) m -

Pyridine N-Oxide CDCl₃ 7.35-7.37 (Ar-H) m -

8.25-8.27 (Ar-H) m -

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

Table 2: Representative ¹³C NMR Spectroscopic Data for Pyridine N-Oxide Derivatives

Compound Solvent Chemical Shift (δ) ppm

2-Methylpyridine N-Oxide CDCl₃
17.3, 123.2, 125.5, 126.1,

138.8, 148.5

2-Chloropyridine N-Oxide CDCl₃ (with DMSO)
123.8, 126.0, 126.9, 140.3,

141.5

Pyridine N-Oxide CDCl₃ 125.3, 125.5, 138.5

Data sourced from a study on N-oxidation of pyridine derivatives.[2]

The PubChem database contains a ¹³C NMR spectrum for 1-hydroxy-2(1H)-pyridinone, a

tautomer of 2-Pyridinol-1-oxide.[2] While specific peak values are not listed in the available
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search results, analysis of such a spectrum would provide the most direct data for this

tautomeric form.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Pyridinol-1-oxide displays characteristic absorption bands

corresponding to its key functional groups. A notable feature is a strong absorption band for the

C=O stretching vibration, which indicates the prevalence of the pyridone tautomer.[1]

Table 3: Key IR Absorption Bands for 2-Pyridinol-1-oxide

Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity Notes

O-H Stretch ~3331 Strong, Broad
From the hydroxyl

group.

Aromatic C-H Stretch 3100-3000 Medium

C=O Stretch
Not specified, but

strong
Strong

Indicative of the

pyridone tautomer.

Aromatic C=C Stretch 1600-1450 Medium

N-O Stretch ~1446 Strong
Characteristic of the

N-oxide group.

C-O Stretch 1320-1000 Strong

Aromatic C-H Bend

(out-of-plane)
900-675 Strong

Specific values for O-H and N-O stretches are from a study of a Ni(II) complex with 2-

hydroxypyridine-N-oxide, referring to the free ligand.[1] General ranges are from standard IR

correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy
2-Pyridinol-1-oxide exhibits strong absorption in the UV region, which is characteristic of its

conjugated aromatic system. The exact absorption maxima (λmax) can be influenced by the
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solvent polarity and the predominant tautomeric form in solution.[1] While specific λmax values

for 2-Pyridinol-1-oxide were not found in the search results, the related compound 2-pyridone

has a λmax of 293 nm in an aqueous solution.[3]

Table 4: UV-Vis Absorption Data

Compound Solvent λmax (nm) Notes

2-Pyridinol-1-oxide Not Specified
Strong absorption in

the UV region

Specific λmax not

available in search

results.

2-Pyridone (related

compound)
H₂O 293 For comparison.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the chemical structure and purity of 2-Pyridinol-1-oxide by identifying

the chemical environment of its hydrogen and carbon atoms.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of high-purity 2-Pyridinol-1-oxide.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a

standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the

compound and the specific information required.

Ensure the solution is homogeneous.

Instrumentation and Data Acquisition:
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Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and

sensitivity.

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width and a

relaxation delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum. This will require a larger number of scans than the ¹H

spectrum due to the lower natural abundance of ¹³C.

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to

establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to

determine ¹H-¹³C one-bond correlations.

Data Processing and Analysis:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and apply baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet,

triplet, etc.) to elucidate the molecular structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Pyridinol-1-oxide.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2-Pyridinol-1-oxide sample directly onto the ATR

crystal.
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Ensure good contact between the sample and the crystal by applying pressure using the

instrument's pressure arm.

Sample Preparation (KBr Pellet):

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar.

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample (ATR or KBr pellet) in the spectrometer's sample holder.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands (peaks) and correlate them to specific

functional groups and vibrational modes using standard IR correlation tables.

UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of 2-Pyridinol-1-oxide.

Methodology:

Sample Preparation:
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Prepare a stock solution of 2-Pyridinol-1-oxide of a known concentration in a UV-

transparent solvent (e.g., ethanol, methanol, or water).

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

For a single spectrum, a concentration that gives an absorbance reading between 0.1 and

1.0 is ideal.

Instrumentation and Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a matching quartz cuvette with the sample solution.

Place the cuvettes in the spectrophotometer.

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to calculate the

molar absorptivity (ε) from the absorbance (A), path length (b, typically 1 cm), and

concentration (c).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Pyridinol-1-oxide.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b179263#spectroscopic-data-of-2-pyridinol-1-oxide-
nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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